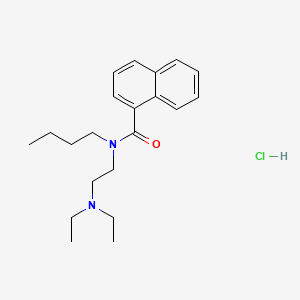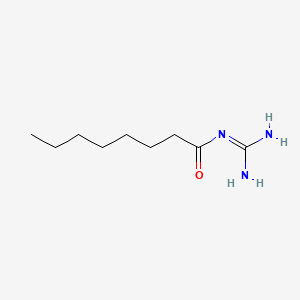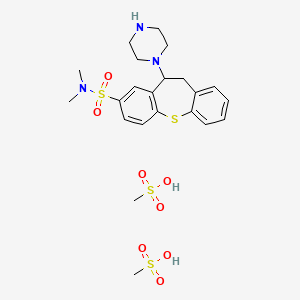
8-(Dimethylsulfamoyl)-10-piperazino-10,11-dihydrodibenzo(b,f)thiepin dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Dimethylsulfamoyl)-10-piperazino-10,11-dihydrodibenzo(b,f)thiepin dimethanesulfonate is a complex organic compound that belongs to the class of dibenzothiepins. These compounds are known for their diverse pharmacological properties, including neurotropic and psychotropic effects .
Preparation Methods
The synthesis of 8-(Dimethylsulfamoyl)-10-piperazino-10,11-dihydrodibenzo(b,f)thiepin dimethanesulfonate involves multiple steps One common method includes the reaction of dibenzo(b,f)thiepin with piperazine under specific conditions to form the piperazino derivativeThe final step involves the formation of the dimethanesulfonate salt .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Scientific Research Applications
8-(Dimethylsulfamoyl)-10-piperazino-10,11-dihydrodibenzo(b,f)thiepin dimethanesulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on various biological pathways.
Medicine: Investigated for potential neurotropic and psychotropic effects.
Industry: Utilized in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, leading to its neurotropic and psychotropic effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
8-Chloro-10-(2-dimethylaminoethoxy)dibenzo(b,f)thiepin: Known for its neuroleptic properties.
10-(4-methylpiperazino)dibenzo(b,f)thiepin: Another compound with similar pharmacological effects. 8-(Dimethylsulfamoyl)-10-piperazino-10,11-dihydrodibenzo(b,f)thiepin dimethanesulfonate is unique due to its specific substituents, which confer distinct pharmacological properties.
Properties
CAS No. |
51723-68-3 |
|---|---|
Molecular Formula |
C22H33N3O8S4 |
Molecular Weight |
595.8 g/mol |
IUPAC Name |
N,N-dimethyl-5-piperazin-1-yl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C20H25N3O2S2.2CH4O3S/c1-22(2)27(24,25)16-7-8-20-17(14-16)18(23-11-9-21-10-12-23)13-15-5-3-4-6-19(15)26-20;2*1-5(2,3)4/h3-8,14,18,21H,9-13H2,1-2H3;2*1H3,(H,2,3,4) |
InChI Key |
DTNTUYXPHPCRFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCNCC4.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




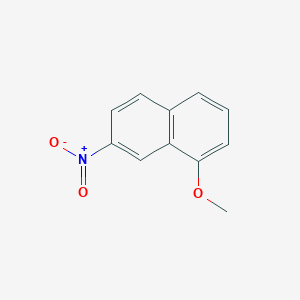
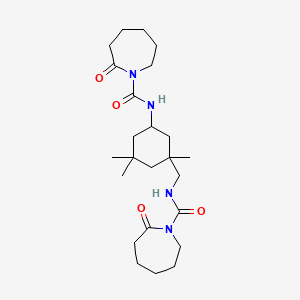

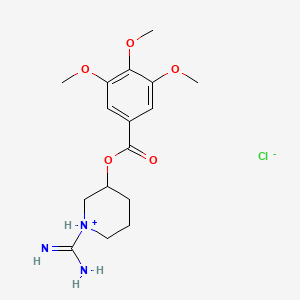
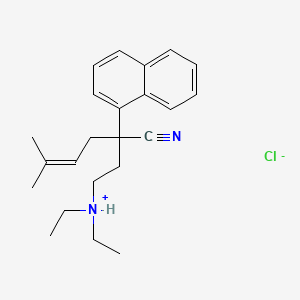

![3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13766392.png)



